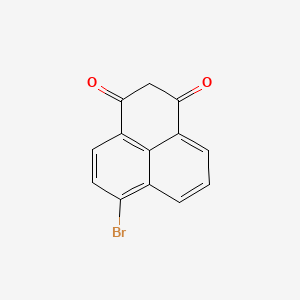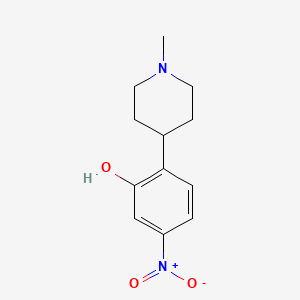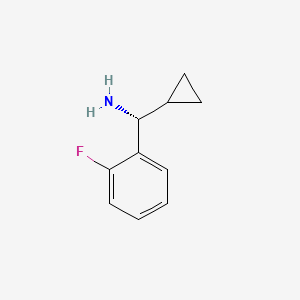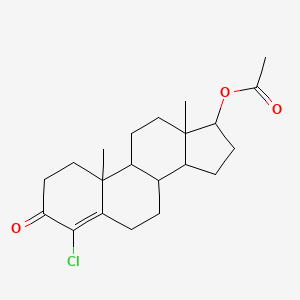
4-Chloro-3-oxoandrost-4-en-17-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-oxoandrost-4-en-17-yl acetate, also known as clostebol acetate, is a synthetic anabolic-androgenic steroid derived from testosterone. It is characterized by the presence of a chlorine atom at the 4th position and an acetate ester at the 17th position. This compound is known for its anabolic properties, which promote muscle growth and enhance physical performance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-oxoandrost-4-en-17-yl acetate typically involves the chlorination of testosterone or its derivatives. The process includes the following steps:
Chlorination: Testosterone is reacted with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4th position.
Oxidation: The resulting 4-chlorotestosterone is then oxidized to form 4-chloro-3-oxoandrost-4-en-17-yl.
Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-oxoandrost-4-en-17-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: More oxidized steroids.
Reduction: 4-Chloro-3-hydroxyandrost-4-en-17-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-3-oxoandrost-4-en-17-yl acetate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.
Biology: Investigated for its effects on muscle growth and protein synthesis in cellular and animal models.
Medicine: Explored for potential therapeutic uses in conditions requiring anabolic effects, such as muscle wasting diseases.
Industry: Utilized in the development of performance-enhancing drugs and supplements.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-oxoandrost-4-en-17-yl acetate involves binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to increased transcription of genes involved in muscle growth and protein synthesis. The compound also influences the hypothalamic-pituitary-gonadal axis, modulating the release of hormones that regulate anabolic and androgenic effects .
Comparación Con Compuestos Similares
Similar Compounds
Testosterone Acetate: Similar anabolic properties but lacks the chlorine atom at the 4th position.
Nandrolone Decanoate: Another anabolic steroid with different ester and functional groups.
Methenolone Acetate: Anabolic steroid with a different structure and ester group.
Uniqueness
4-Chloro-3-oxoandrost-4-en-17-yl acetate is unique due to the presence of the chlorine atom at the 4th position, which enhances its anabolic properties while reducing androgenic effects. This makes it a preferred choice for research and therapeutic applications where muscle growth is desired without significant androgenic side effects .
Propiedades
IUPAC Name |
(4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClO3/c1-12(23)25-18-7-6-14-13-4-5-16-19(22)17(24)9-11-20(16,2)15(13)8-10-21(14,18)3/h13-15,18H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGMEFJSKQEBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862443 |
Source


|
| Record name | 4-Chloro-3-oxoandrost-4-en-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid](/img/structure/B15286550.png)
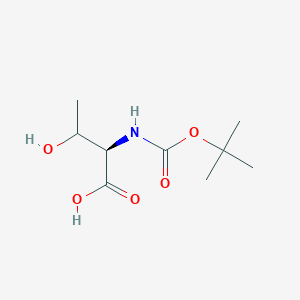


![4-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15286579.png)
